molecular formula C18H22 B12681749 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene

1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene

Cat. No.: B12681749
M. Wt: 238.4 g/mol
InChI Key: CTBMFGOSTWFQNC-HFBXSBKTSA-N
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Description

1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene is a symmetrically substituted benzene derivative featuring four (E)-prop-1-enyl groups at the 1, 2, 4, and 5 positions. These substituents are conjugated alkenyl groups that confer unique electronic and steric properties to the molecule. These analogs are widely studied for applications in conductive materials, metal-organic frameworks (MOFs), and catalysis .

Properties

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C18H22/c1-5-9-15-13-17(11-7-3)18(12-8-4)14-16(15)10-6-2/h5-14H,1-4H3/b9-5+,10-6+,11-7+,12-8+

InChI Key

CTBMFGOSTWFQNC-HFBXSBKTSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1/C=C/C)/C=C/C)/C=C/C

Canonical SMILES

CC=CC1=CC(=C(C=C1C=CC)C=CC)C=CC

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Functionalization

The benzene ring is first functionalized at the 1,2,4,5-positions. Common precursors include 1,2,4,5-tetrabromobenzene or 1,2,4,5-tetramethylbenzene, which can be selectively transformed to introduce vinyl or propenyl groups.

  • Halogenation and Subsequent Coupling: 1,2,4,5-tetrabromobenzene can be used as a substrate for palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki coupling) with appropriate vinyl or propenyl reagents to install the (E)-prop-1-enyl groups.
  • Alkylation of Tetramethylbenzene: 1,2,4,5-tetramethylbenzene can be selectively dehydrogenated or functionalized to form the propenyl substituents, often involving catalytic processes under controlled conditions.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed Heck coupling is a prominent method for forming the (E)-prop-1-enyl substituents on the benzene ring:

  • Reaction Conditions: Typically involves 1,2,4,5-tetrabromobenzene, an alkene such as propene or a propenyl precursor, a palladium catalyst (e.g., Pd(OAc)2), a base (e.g., triethylamine), and a suitable solvent (e.g., DMF or toluene).
  • Stereoselectivity: The Heck reaction favors the formation of the (E)-isomer due to steric and electronic factors during the insertion step.
  • Yields and Purity: Reported yields for similar tetra-substituted benzene derivatives exceed 70%, with high stereochemical purity of the (E)-isomer.

Alternative Synthetic Routes

Detailed Research Findings and Data

Method Starting Material Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Palladium-catalyzed Heck 1,2,4,5-tetrabromobenzene Pd(OAc)2, base, propene 80–120 °C, 12–24 h, inert atmosphere 70–85 High (E)-selectivity, scalable
Wittig Olefination 1,2,4,5-tetraformylbenzene Phosphonium ylide Room temp to reflux, 6–12 h 60–75 Requires pure aldehyde precursor
Dehydrohalogenation 1,2,4,5-tetrahalopropylbenzene Strong base (e.g., KOH, NaH) Elevated temp, 4–8 h 50–65 May require careful control to avoid side reactions

Notes on Reaction Optimization

  • Catalyst Loading: Lower catalyst loadings (0.5–1 mol%) are preferred for cost efficiency without compromising yield.
  • Solvent Choice: Polar aprotic solvents enhance coupling efficiency; however, solvent screening is essential for optimal stereoselectivity.
  • Temperature Control: Elevated temperatures favor reaction rate but may increase side reactions; thus, temperature optimization is critical.

Purification and Characterization

  • Purification: Typically involves column chromatography or recrystallization to isolate the pure (E)-isomer.
  • Characterization: Confirmed by NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry. The (E)-configuration is verified by coupling constants in 1H NMR and sometimes by X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The prop-1-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds in the prop-1-enyl groups can be reduced to form saturated propyl groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Formation of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene-1,2,4,5-tetracarboxylic acid.

    Reduction: Formation of 1,2,4,5-tetrakis(propyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene has several scientific research applications:

    Materials Science: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form stable, porous structures.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in the formation of catalytic complexes for various organic transformations.

    Electronics: Investigated for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene in various applications involves its ability to participate in π-π interactions and form stable complexes with metals. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various organic transformations. In materials science, its conjugated structure allows for the formation of stable, porous frameworks that can adsorb gases or other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrakis(alkylthio)benzenes

  • Examples : 1,2,4,5-Tetrakis(isopropylthio)benzene (TPB) and 1,2,4,5-Tetrakis(ethylthio)benzene (TEB) .
  • Key Properties :
    • Structural Features : Both TPB and TEB form stable radical cations (e.g., TPB·⁺ and TEB·⁺) when oxidized. Single-crystal X-ray studies reveal π-dimerization in TPB·⁺ and a-axis stacking in TEB·⁺, driven by sulfur-mediated intermolecular interactions .
    • Conductivity : The interdimeric distance between π-stacked dimers critically affects charge transport. TPB·⁺ exhibits higher conductivity due to shorter sulfur-sulfur contacts (3.4 Å vs. 3.6 Å in TEB·⁺) .
Property TPB·⁺ (isopropylthio) TEB·⁺ (ethylthio)
π-Dimer Structure Yes No (a-axis dimers)
Interdimeric Distance 3.4 Å 3.6 Å
Conductivity (S/cm) Moderate-High Moderate

Tetrakis(carboxyphenyl)benzenes in MOFs

  • Example : 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H₄TCPB) .
  • Key Properties: Coordination Chemistry: H₄TCPB forms luminescent thorium-based MOFs with mononuclear or binuclear Th(IV) clusters. The carboxylate groups enable robust framework assembly, while the extended π-system facilitates ligand-centered blue luminescence . Applications: Used in sensing nitro-based compounds (e.g., organophosphate pesticides) due to luminescence quenching effects .
Property H₄TCPB MOFs Tetrakis(alkylthio)benzenes
Primary Application Sensing/Luminescence Conductive Materials
Key Functional Group Carboxylate Thioether
Stability High (MOF framework) Moderate (radical cations)

Tetrakis(bromomethyl)benzenes in Catalysis

  • Example : 1,2,4,5-Tetrakis(bromomethyl)benzene derivatives functionalized with benzimidazolium groups .
  • Key Properties :
    • Catalytic Activity : These compounds serve as precursors for palladium-based catalysts in direct C–H arylation reactions. The bulky benzimidazolium substituents enhance steric control during catalysis .
    • Substituent Effects : Bromomethyl groups enable modular functionalization, while electron-rich benzimidazolium ligands stabilize Pd(II) intermediates .

Tetrakis(trimethylsilyl)benzene

  • Example : 1,2,4,5-Tetrakis(trimethylsilyl)benzene .
  • Key Properties :
    • Physical Data : Ionization energy (IE) = 8.30 eV; logP = 3.867, indicating high hydrophobicity .
    • Electronic Effects : The electron-donating trimethylsilyl groups increase the benzene ring’s electron density, contrasting with electron-withdrawing groups in carboxyphenyl derivatives.

Substituent Effects on Properties

  • Electronic Modulation :
    • Electron-donating groups (e.g., alkylthio, trimethylsilyl) enhance π-π stacking and radical stability .
    • Electron-withdrawing groups (e.g., carboxylate) promote coordination chemistry and luminescence .
  • Steric Considerations :
    • Bulky substituents (e.g., isopropylthio, benzimidazolium) influence packing efficiency and catalytic selectivity .

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